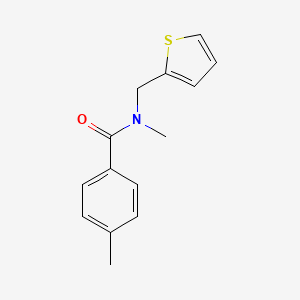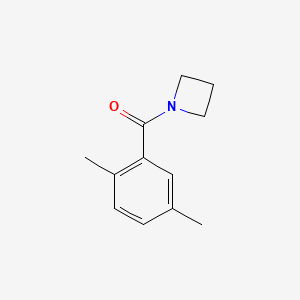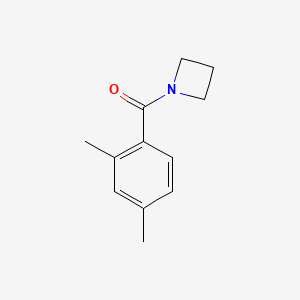
N,N-dimethyl-3-phenylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-3-phenylthiophene-2-carboxamide, also known as DPTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPTC is a member of the thiophene family, which is known for its diverse range of biological and chemical properties.
作用机制
The mechanism of action of N,N-dimethyl-3-phenylthiophene-2-carboxamide is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in the body. In anticancer research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In antibacterial research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In organic electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to have good charge transport properties, making it a promising candidate for use in electronic devices. In anticancer research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In antibacterial research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
The advantages of using N,N-dimethyl-3-phenylthiophene-2-carboxamide in lab experiments include its high purity, ease of synthesis, and diverse range of potential applications. However, the limitations of using N,N-dimethyl-3-phenylthiophene-2-carboxamide include its limited solubility in common organic solvents and its relatively high cost compared to other compounds.
未来方向
There are many potential future directions for research on N,N-dimethyl-3-phenylthiophene-2-carboxamide. In organic electronics, future research could focus on the development of new semiconducting polymers based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved charge transport properties and stability. In biomedical research, future research could focus on the development of new anticancer and antibacterial agents based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved efficacy and reduced toxicity. In molecular electronics, future research could focus on the development of new redox-active molecules based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved switching and sensing properties. Overall, N,N-dimethyl-3-phenylthiophene-2-carboxamide has the potential to make significant contributions to various fields of research, and further studies are needed to fully understand its properties and potential applications.
合成方法
N,N-dimethyl-3-phenylthiophene-2-carboxamide can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura cross-coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, while the Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. Both methods have been used successfully to synthesize N,N-dimethyl-3-phenylthiophene-2-carboxamide with high yields and purity.
科学研究应用
N,N-dimethyl-3-phenylthiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including organic electronics, molecular electronics, and biomedical research. In organic electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been used as a building block for the synthesis of semiconducting polymers, which have potential applications in electronic devices such as solar cells and transistors. In molecular electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been used as a redox-active molecule for the development of molecular wires and switches. In biomedical research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been studied for its potential anticancer and antibacterial properties.
属性
IUPAC Name |
N,N-dimethyl-3-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-14(2)13(15)12-11(8-9-16-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBFPDVFOXFCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-phenylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)








![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)